Sauchinone Is a Novel TGR5 Agonist Without Human/Mouse Species Selectivity—A Functional Activity Not Reported for Manassantin A/B or Saucerneol B
Sauchinone has been identified as a novel, direct agonist of the TGR5 receptor (G-protein-coupled bile acid receptor), demonstrating activity in both human and mouse cellular systems without species selectivity [1]. This constitutes a mechanistic divergence from its close structural analogs: manassantin A and B are instead characterized as potent HIF-1 and mitochondrial complex I inhibitors, while a thorough literature search reveals no evidence of TGR5 agonism by these or other major Saururus lignans [1].
| Evidence Dimension | TGR5 Agonistic Activity (Qualitative/Functional) |
|---|---|
| Target Compound Data | Confirmed TGR5 agonist (mouse/human TGR5/CRE/HEK293 stable cell lines); rectifies macrophage M1 polarization in a TGR5-dependent manner. |
| Comparator Or Baseline | Manassantin A (IC50 12 nM on HIF-1 activation, ref. TargetMol), Manassantin B (also a HIF-1 inhibitor), Saucerneol B. None have reported TGR5 agonism. |
| Quantified Difference | Exclusive mechanistic pathway activation (TGR5 agonism) not shared by the comparator lignans. |
| Conditions | Mouse/human TGR5/CRE/HEK293 stable cell lines; Bone marrow-derived macrophages (BMDM) from Tgr5-/- mice. |
Why This Matters
This exclusive TGR5 agonism provides a unique mechanistic entry point for studying metabolic, inflammatory, and autoimmune pathways (e.g., macrophage polarization in psoriasis) that is mechanistically inaccessible to its more potently immunosuppressive or HIF-1-inhibiting analogs.
- [1] Wang HY, et al. A novel TGR5 agonist Sauchinone ameliorates IMQ induced murine psoriasis by regulating macrophage polarization. J Adv Res. 2026;80:627-642. View Source
